Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate
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Overview
Description
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its complex structure, which includes multiple chlorine and hydroxyl groups attached to a benzenesulphonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with sodium benzenesulphonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through crystallization or other separation techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives with fewer chlorine atoms.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a chromogenic substrate in enzymatic assays, particularly for peroxidase activity.
Medicine: It is investigated for its potential antimicrobial and antifungal properties.
Industry: It is used in the formulation of dyes and pigments, as well as in the production of certain polymers
Mechanism of Action
The mechanism of action of sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate involves its interaction with specific molecular targets. In enzymatic assays, it acts as a substrate for peroxidase, leading to the generation of a chromogenic product. This interaction is facilitated by the compound’s hydroxyl and chlorine groups, which enhance its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
- Sodium 2,4-dichlorophenol
- Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
Uniqueness
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is unique due to its bisphenolic structure, which imparts distinct chemical and physical properties. This structure enhances its reactivity and makes it suitable for a wide range of applications, distinguishing it from other similar compounds .
Properties
CAS No. |
25942-40-9 |
---|---|
Molecular Formula |
C19H11Cl4NaO5S |
Molecular Weight |
516.1 g/mol |
IUPAC Name |
sodium;2-[bis(3,5-dichloro-2-hydroxyphenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C19H12Cl4O5S.Na/c20-9-5-12(18(24)14(22)7-9)17(13-6-10(21)8-15(23)19(13)25)11-3-1-2-4-16(11)29(26,27)28;/h1-8,17,24-25H,(H,26,27,28);/q;+1/p-1 |
InChI Key |
HNTNBFWCACDSSS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C(=CC(=C2)Cl)Cl)O)C3=C(C(=CC(=C3)Cl)Cl)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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